3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It has been found to be effective in treating NSCLC patients with the T790M mutation, which is resistant to first-generation TKIs.
Mecanismo De Acción
AZD-9291 selectively targets the T790M mutation in the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, inhibiting its activity and preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. It inhibits the phosphorylation of 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for the activation of downstream signaling pathways that promote cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-9291 has several advantages for lab experiments, including its high potency and selectivity for the T790M mutation. However, its irreversible binding to the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone can also limit its use in certain experiments, as it cannot be easily reversed or removed from the system.
Direcciones Futuras
There are several future directions for the research and development of AZD-9291. These include exploring its efficacy in combination with other therapies, developing new formulations and delivery methods to improve its bioavailability and reduce side effects, and investigating its potential in treating other types of cancer with 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone mutations. Additionally, further research is needed to fully understand the mechanisms of resistance to AZD-9291 and develop strategies to overcome it.
Métodos De Síntesis
The synthesis of AZD-9291 involves a multi-step process starting with the reaction of 3-aminopiperidine with 2-chloro-5-methyl-3-nitropyridine to form the intermediate 3-azaspiro[5.5]undecane-3,4-dione. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form the final product, AZD-9291.
Aplicaciones Científicas De Investigación
AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with the T790M mutation. In a phase I clinical trial, AZD-9291 was found to have a response rate of 51% in NSCLC patients with the T790M mutation. It has also been found to have a favorable safety profile with fewer side effects compared to other TKIs.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-11-13(16-19-12)14(18)17-9-7-15(8-10-17)5-3-2-4-6-15/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBVPFPFRXSEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CCCCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.